molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Cat. No. B067540
CAS RN: 187217-99-8
M. Wt: 182.19 g/mol
InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a chemical compound with the empirical formula C7H13F3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .


Molecular Structure Analysis

The InChI code for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine is 1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a solid compound . Its molecular weight is 182.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Organic Synthesis Intermediate

“1-(2,2,2-Trifluoroethyl)piperidin-4-amine” is often used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its ability to promote chemical reactions .

Pharmaceutical Applications

In the pharmaceutical field, this compound is widely used . It’s involved in the synthesis of various drugs, contributing to their chemical structure and enhancing their effectiveness.

Acaricide Development

The compound has been used in the development of novel acaricides . For instance, it was used in the synthesis of HNPC-A188, a novel acaricide that exhibits excellent acaricidal activity .

Pesticide Development

“1-(2,2,2-Trifluoroethyl)piperidin-4-amine” has potential applications in the development of pesticides . Its derivatives have shown excellent bioactivity, making it a promising candidate for pesticide development .

Fluoroalkyl Sulfur Group Applications

The compound contains a fluoroalkyl sulfur group, which is a key component of some pesticides used to control mites on plants . This group can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Migraine Treatment Research

There is ongoing research into the use of trifluoroethyl group-containing compounds in the treatment of migraines . While “1-(2,2,2-Trifluoroethyl)piperidin-4-amine” itself may not be directly used in migraine treatment, its trifluoroethyl group could contribute to the development of new migraine medications .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585537
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

CAS RN

187217-99-8
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25% aqueous solution of ammonia (170 mL), 10% Pd/C (7.4 g), and a solution of the above 1-(2,2,2-trifluoroethyl)piperidin-4-one/butanol mixture (72.5 g, 0.344 mol, 86:14 weight ratio) in methanol (420 mL) were placed into a 2 L glass autoclave purged with argon. The reaction mixture was hydrogenated in a Parr apparatus at a hydrogen pressure of 40 psi for 18 h. The catalyst was removed by filtration. The filtrate was concentrated in vacuo to 150 mL. Potash (46 g) and ether (200 mL) were added, and the mixture was vigorously stirred for 20 min. The organic layer was separated, and the aqueous one was extracted with ether (100 mL). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford a mixture (74.4 g) of 1-(2,2,2-trifluoroethyl)piperidin-4-amine and 1-(2,2,2-trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]piperidin-4-amine in 72:28 weight ratio (containing butanol). This mixture was fractionated at 7-8 mmHg on a 15 cm Vigreaux column (a fraction with bp 75-95° C. was collected) to afford 1-(2,2,2-trifluoroethyl)piperidin-4-amine (38.5 g) as a colorless liquid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
1-(2,2,2-trifluoroethyl)piperidin-4-one butanol
Quantity
72.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-(2,2,2-Trifluoroethyl)piperidin-4-amine was synthesized as in steps a-c of Example 1. To a 250 mL round bottom flask containing 6-(3-fluorophenyl)pyridine-3-carboxylic acid (see Example 3, Step A)(2.01 g, 9.25 mmol ) in DMA (35 mL) was added EDAC/EDC*HCl(1.95 g, 10.2 mmol), HOBt (1.38 g, 10.2 mmol), 1-(2,2,2-trifluoroethyl)piperidin-4-amine (1.85 g, 10.2 mmol) and NMM (2.23 mL, 20.4). After stirring at room temperature for 2 hours the reaction mixture was diluted with water (100 mL) and the resulting solid filtered and dried to give the desired product (2.96 g). LCMS (ES+) 4.55 min (TIC, 90%; 1H NMR purity >95%); 1H NMR (400 MHz, DMSO-d6) □ ppm 1.60 (dq, J=11.84, 3.48 Hz, 2 H) 1.81 (d, J=10.62 Hz, 2H) 2.44 (t, J=11.16 Hz, 2H) 2.50 (br. s., 2H) 2.94 (d, J=11.53 Hz, 2H) 3.74-3.87 (m, 1H) 7.32 (dt, J=8.37, 2.29 Hz, 1H) 7.57 (q, 1H) 7.96 (d, J=10.43 Hz, 1H) 8.01 (d, J=7.69 Hz, 1H) 8.14 (d, J=8.24 Hz, 1H) 8.28 (dd, J=8.24, 2.20 Hz, 1H) 8.49 (d, J=7.50 Hz, 1H) 9.07 (d, J=1.83 Hz, 1H); MS(ES+) 382 (M+1); HRMS (TOF, ES+) calculated for C19H19F4N3O+H+: 382.1542; observed 382.1548.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
EDAC EDC
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester was then taken up in dioxane (80 mL) and hydrogen chloride gas was bubbled through the solution for 10 minutes. The reaction vessel was capped tightly and stirred for 1.5 hours. The solvent was removed under reduced pressure at 40° C. The residue was taken up in 42 mL of 0.5M sodium methoxide in methanol, stirred at room temperature for 3 hours, and filtered. The filtrate was concentrated, taken up in ethyl acetate, filtered, and concentrated to give 1.0 g of 1-(2,2,2-trifluoroethyl)piperidin-4-ylamine as a dark colored oil, (M+H)+=183.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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